2-(4-methoxyphenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-26-17-9-6-15(7-10-17)13-22(25)23-14-16-8-11-21-19(12-16)18-4-2-3-5-20(18)24-21/h6-12,24H,2-5,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTMEWAECQOXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring, usually through electrophilic aromatic substitution using methanol and a suitable catalyst.
Synthesis of the Tetrahydrocarbazole Intermediate: This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde under acidic conditions to form the tetrahydrocarbazole structure.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the tetrahydrocarbazole intermediate using an acylation reaction, typically employing acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.
Reduction: The acetamide moiety can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: 4-hydroxyphenyl derivative.
Reduction: N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the tetrahydrocarbazole moiety could interact with aromatic residues through π-π stacking. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound and the compound share a tetrahydrocarbazole core, which is distinct from the triazole (6m) or phenolic (Formoterol C) scaffolds. Carbazole derivatives are associated with DNA intercalation and kinase inhibition, whereas triazoles are often explored for antimicrobial activity .
Substituent Effects: 4-Methoxyphenyl vs. 4-Chlorophenyl (6m): The methoxy group’s electron-donating nature may enhance solubility and reduce metabolic oxidation compared to the electron-withdrawing chloro group in 6m, which could improve stability but reduce bioavailability . Acetamide vs. However, benzamide derivatives (e.g., 3b) exhibit stronger π-π stacking due to the aromatic ring .
Pharmacological Implications: Formoterol-related compounds () prioritize β2-adrenergic receptor agonism via hydroxy and aminoethyl groups, whereas the target compound’s carbazole core may favor interactions with serotonin or dopamine receptors .
Analytical Data:
- IR Spectroscopy : The target compound’s IR spectrum would show peaks for –NH (~3290 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C=C (~1600 cm⁻¹), similar to 6m .
- NMR : The tetrahydrocarbazole core would exhibit distinct aromatic proton signals (δ 6.5–7.5 ppm) and methylene protons (δ 2.5–3.5 ppm), differing from 3b’s dimethoxy phenethyl signals (δ 3.8–3.9 ppm) .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 6m () | 3b () |
|---|---|---|---|
| LogP (est.) | ~3.2 | ~3.8 | ~2.5 |
| Hydrogen Bond Donors | 1 (amide –NH) | 1 (amide –NH) | 1 (amide –NH) |
| Rotatable Bonds | 5 | 6 | 4 |
- The target’s lower LogP than 6m suggests better aqueous solubility, critical for CNS penetration. However, its higher rigidity (fewer rotatable bonds) compared to 3b may limit bioavailability .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide is a derivative of carbazole known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
- IUPAC Name: this compound
- Molecular Formula: C18H22N2O2
- Molecular Weight: 302.38 g/mol
Research indicates that compounds with a carbazole backbone exhibit diverse biological activities, including:
- Antimicrobial Activity: Several studies have reported that carbazole derivatives possess significant antimicrobial properties against various bacterial strains.
- Anticancer Properties: Compounds similar to this compound have shown potential in inhibiting cancer cell proliferation through apoptosis and cell cycle arrest mechanisms.
- Neuroprotective Effects: Some derivatives have demonstrated neuroprotective activities in models of neurodegeneration.
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound and related compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various N-substituted carbazoles against Gram-positive and Gram-negative bacteria. The compound exhibited a significant zone of inhibition against E. coli, indicating its potential as an antibiotic agent.
Case Study 2: Anticancer Activity
Another investigation focused on the antiproliferative effects of carbazole derivatives on human carcinoma cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
Case Study 3: Neuroprotection in Cellular Models
Research conducted on HT22 neuronal cells demonstrated that the compound provided substantial neuroprotection against oxidative stress induced by glutamate. This effect was attributed to its antioxidative properties and ability to modulate intracellular signaling pathways.
Q & A
Q. How can synthetic routes for this acetamide derivative be optimized to improve yield and purity?
Methodological Answer: Optimize reaction conditions using statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, vary parameters like temperature, solvent polarity, and catalyst loading systematically. Cross-validate results with spectroscopic techniques (e.g., IR for functional groups like C=O at ~1678 cm⁻¹ and HRMS for molecular ion validation ). Multi-step syntheses (e.g., 11-step protocols with 2–5% yields for analogous compounds) may require intermediate purification via column chromatography or recrystallization .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer: Use a combination of:
- NMR : Confirm methoxyphenyl (δ ~3.8 ppm for –OCH₃) and carbazole moieties (aromatic protons δ 6.5–8.0 ppm).
- IR : Identify key bands (e.g., –NH stretch at ~3291 cm⁻¹, C=O at ~1678 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]+ with <1 ppm error) .
- HPLC : Assess purity using reverse-phase columns with UV detection at λmax ~260 nm for aromatic systems.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C, away from moisture and ignition sources .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict reactivity and interactions of this compound?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking to study carbazole- or methoxyphenyl-driven interactions. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal reaction conditions (e.g., solvent effects on cycloaddition reactions) .
Q. What mechanistic insights explain contradictions in reaction outcomes for similar acetamide derivatives?
Methodological Answer: Investigate competing pathways (e.g., 1,3-dipolar cycloaddition vs. side reactions in triazole synthesis) using kinetic studies. For example, azide-alkyne reactions may favor regioisomers under Cu(I) catalysis, altering product distribution. Monitor intermediates via LC-MS to identify bottlenecks .
Q. How should researchers resolve discrepancies in physicochemical data (e.g., solubility, logP)?
Methodological Answer: Cross-validate experimental measurements (e.g., shake-flask method for logP) with computational predictions (e.g., PubChem-derived descriptors like polar surface area ~67.87 Ų ). For solubility, use Hansen solubility parameters and phase diagrams to identify compatible solvents .
Q. What strategies enhance the compound’s bioavailability for pharmacological studies?
Methodological Answer:
- Prodrug Design : Modify the carbazole methyl group or methoxyphenyl moiety to improve membrane permeability.
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
- SAR Studies : Compare bioactivity of derivatives with varying substituents (e.g., halogenated vs. methoxy groups) .
Q. How can heterogeneous catalysis improve scalability of key synthetic steps?
Methodological Answer: Replace homogeneous catalysts (e.g., toxic Cu(I)) with immobilized alternatives (e.g., Cu nanoparticles on silica). Optimize reactor design (e.g., continuous-flow systems) to enhance heat/mass transfer and reduce byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
